molecular formula C15H17ClNO2- B1231379 p-(Phenoxypropoxy)aniline CAS No. 35965-98-1

p-(Phenoxypropoxy)aniline

Cat. No.: B1231379
CAS No.: 35965-98-1
M. Wt: 278.75 g/mol
InChI Key: KEPIVOYREGDWSE-UHFFFAOYSA-M
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Description

p-(Phenoxypropoxy)aniline is an aromatic amine derivative characterized by an aniline core substituted at the para position with a phenoxypropoxy group (–O–(CH₂)₃–O–C₆H₅). Its molecular formula is C₁₅H₁₇NO₂ (inferred from structural analogs in and ), with a molecular weight of approximately 255.31 g/mol.

Synthesis typically involves Williamson ether synthesis, where 4-aminophenol reacts with 3-phenylpropyl bromide or similar alkylating agents under basic conditions. Applications include its use as a ligand in affinity chromatography for enzyme purification, as demonstrated in studies where it adsorbed NAD-dependent lactate dehydrogenase and steroid dehydrogenases via hydrophobic interactions .

Properties

CAS No.

35965-98-1

Molecular Formula

C15H17ClNO2-

Molecular Weight

278.75 g/mol

IUPAC Name

4-(3-phenoxypropoxy)aniline;chloride

InChI

InChI=1S/C15H17NO2.ClH/c16-13-7-9-15(10-8-13)18-12-4-11-17-14-5-2-1-3-6-14;/h1-3,5-10H,4,11-12,16H2;1H/p-1

InChI Key

KEPIVOYREGDWSE-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)N.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)N.[Cl-]

Synonyms

4-(phenoxypropoxy)aniline
p-(phenoxypropoxy)aniline

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Key Properties Applications
This compound C₁₅H₁₇NO₂ 255.31 Phenoxypropoxy (–O–(CH₂)₃–O–C₆H₅) Hydrophobic, moderate polarity Affinity chromatography
4-(3-Phenylpropoxy)aniline C₁₅H₁₇NO 227.30 3-Phenylpropoxy (–O–(CH₂)₃–C₆H₅) Lower polarity, reduced hydrophobicity Intermediate in organic synthesis
4-[(3-Phenylpropoxy)methyl]aniline C₁₆H₁₉NO 241.33 (3-Phenylpropoxy)methyl (–CH₂–O–(CH₂)₃–C₆H₅) Increased lipophilicity Potential pharmaceutical intermediate
N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline C₂₆H₃₁NO₂ 389.53 Butoxybenzyl + 3-phenylpropoxy High molecular weight, enhanced hydrophobicity Materials science, liquid crystals
Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl) C₁₅H₁₉NO₄ 277.32 Epoxypropoxy groups High reactivity (epoxide rings) Polymer cross-linking agent

Functional and Application Differences

  • Hydrophobicity and Binding Specificity: this compound’s phenoxypropoxy group enhances hydrophobic interactions, making it effective in adsorbing enzymes like lactate dehydrogenase . In contrast, 4-(3-Phenylpropoxy)aniline lacks the ether oxygen in the propoxy chain, reducing polarity and binding versatility.
  • Reactivity: The epoxypropoxy derivative () contains reactive epoxide groups, enabling participation in polymerization reactions, unlike non-epoxidized analogs.

Research Findings

  • Chromatographic Performance: this compound-Sepharose columns efficiently purified steroid dehydrogenases, though recoveries were lower with NADP gradients compared to salt elution .
  • Material Science Applications : The butoxybenzyl derivative’s high molecular weight and rigid structure suggest utility in liquid crystal displays .

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